Methyl 4-cyclopentyloxybut-2-ynoate
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Overview
Description
Methyl 4-cyclopentyloxybut-2-ynoate is an organic compound characterized by the presence of a cyclopentyloxy group attached to a but-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopentyloxybut-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-cyclopentyloxybut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentyloxybut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-cyclopentyloxybut-2-ynoic acid.
Reduction: 4-cyclopentyloxybut-2-ynol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Methyl 4-cyclopentyloxybut-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-cyclopentyloxybut-2-ynoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl but-2-ynoate: A simpler analog without the cyclopentyloxy group.
Methyl 4,4,4-triphenylbut-2-ynoate: A more complex analog with triphenyl groups.
Uniqueness
Methyl 4-cyclopentyloxybut-2-ynoate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-cyclopentyloxybut-2-ynoate |
InChI |
InChI=1S/C10H14O3/c1-12-10(11)7-4-8-13-9-5-2-3-6-9/h9H,2-3,5-6,8H2,1H3 |
InChI Key |
IWDARGMUIGZVBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOC1CCCC1 |
Origin of Product |
United States |
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